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The 2,3-Dihydrobenzofuran-4-carboxylic Acid Scaffold: A Privileged Motif
for Drug Discovery
The 2,3-dihydrobenzofuran core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous

biologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional

orientation for substituent groups, making it an attractive starting point for the design of targeted therapeutic agents. The addition of a

carboxylic acid at the 4-position introduces a key interaction point, often utilized for anchoring to biological targets or improving

pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-
dihydrobenzofuran-4-carboxylic acid analogs and related derivatives, offering insights into their therapeutic potential across various disease

areas.

Targeting Cancer: PARP-1 Inhibition and Beyond
The 2,3-dihydrobenzofuran scaffold has been successfully exploited in the development of potent inhibitors for poly(ADP-ribose)polymerase-1

(PARP-1), an enzyme critical for DNA repair and a key target in oncology.[3][4]

Structure-Activity Relationship of PARP-1 Inhibitors
Initial lead compounds based on a 2,3-dihydrobenzofuran-7-carboxamide core demonstrated moderate PARP-1 inhibitory activity.[3][4]

Systematic modifications revealed several key SAR trends:

Substitutions at the 2-position: The introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran ring was found

to be highly advantageous for potency.[3][4]

Polar groups on the benzylidene ring: Analogs bearing polar hydroxyl groups, particularly at the 4'-position of the benzylidene moiety,

showed enhanced inhibitory activity. For instance, a 3',4'-dihydroxybenzylidene substituted analog exhibited a 30-fold improvement in

potency compared to the initial lead.[3][4] This is likely due to favorable interactions with amino acid residues like Asp766 in the PARP-1

active site.[3]

Heterocyclic extensions: Attaching various heterocycles to the 4'-hydroxyl or 4'-amino group of the benzylidene ring led to a significant boost

in PARP-1 inhibition.[3][4]

These findings underscore the importance of the substituent at the 2-position in driving the potency of this class of PARP-1 inhibitors.

Table 1: Comparative PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran
Analogs
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Compound Core Structure Substitution at 2-position IC50 (μM)

Lead Compound 3
2,3-Dihydrobenzofuran-7-

carboxamide
Unsubstituted 9.45[3][4]

Compound 54
2,3-Dihydrobenzofuran-7-

carboxamide
4'-Methoxybenzylidene >1[3]

Compound 57
2,3-Dihydrobenzofuran-7-

carboxamide
4'-Hydroxybenzylidene 0.531[3]

Compound 58
2,3-Dihydrobenzofuran-7-

carboxamide
3',4'-Dihydroxybenzylidene 0.531[3]

Compound 59
2,3-Dihydrobenzofuran-7-

carboxamide
2',4'-Dihydroxybenzylidene 0.753[3]

Compound 66
2,3-Dihydrobenzofuran-7-

carboxamide

Heterocycle at 4'-position of

benzylidene
0.079 - 0.718[3][4]

Anticancer Activity via NF-κB Inhibition
In addition to direct enzyme inhibition, 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated

potent cytotoxic activities against a range of human cancer cell lines.[5][6] Their mechanism of action is linked to the inhibition of NF-κB

transcriptional activity.[5] The structure-activity relationship studies on these analogs revealed that hydrophobic groups on the N-phenyl ring

enhanced NF-κB inhibitory activity, while the presence of a 4'-hydroxy group on the N-phenyl ring was crucial for outstanding anticancer

activity.[5]

Experimental Protocols
General Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide PARP-1 Inhibitors
The synthesis of the 2,3-dihydrobenzofuran-7-carboxamide core typically begins with the carboxylation of 2,3-dihydrobenzofuran at the 7-

position.[4] This is achieved through lithiation followed by quenching with dry ice.[4] The resulting carboxylic acid is then converted to the

primary carboxamide.[3][4] Further modifications, such as the introduction of substituents at the 2-position, can be achieved through various

synthetic routes.[4]

2,3-Dihydrobenzofuran Lithiation (n-BuLi)Step 1 Carboxylation (CO2)Step 2 2,3-Dihydrobenzofuran-7-carboxylic acid AmidationStep 3 2,3-Dihydrobenzofuran-7-carboxamide (Lead Compound) Modification at 2-positionStep 4 Target Analogs 

Click to download full resolution via product page

Caption: General synthetic workflow for 2,3-dihydrobenzofuran-7-carboxamide analogs.

PARP-1 Enzyme Inhibitory Assay
The inhibitory activity of the synthesized compounds against PARP-1 is typically evaluated using an in vitro enzyme assay. This assay

measures the incorporation of biotinylated ADP-ribose onto a histone substrate in the presence of the test compound. The amount of

incorporated biotinylated ADP-ribose is then quantified, usually through a colorimetric or fluorescent method, allowing for the determination of

the IC50 value for each compound.[3]

Combating Inflammation: Targeting Key Inflammatory Mediators
The 2,3-dihydrobenzofuran scaffold has also proven to be a valuable template for the development of anti-inflammatory agents.[7][8][9] These

compounds exert their effects by inhibiting the production of key pro-inflammatory mediators.
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Inhibition of Prostaglandin Synthesis
A series of 2,3-dihydrobenzofuran-2-one analogs have been synthesized and shown to be potent inhibitors of prostaglandin synthesis.[7] The

SAR studies of these compounds highlighted the importance of specific substitutions on the aromatic ring. Compounds with an alkyl or aryl

group at the 6-position and a chlorine atom at the 5-position were particularly powerful anti-inflammatory agents.[7] One of the most active

compounds, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the well-known anti-inflammatory drug

diclofenac in several in vivo models of inflammation.[7]

Modulation of Cytokine and Chemokine Production
Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress lipopolysaccharide (LPS)-

stimulated inflammation in macrophages.[8][9] Several of these compounds effectively inhibited the expression of cyclooxygenase-2 (COX-2)

and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2),

interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2).[8][9] The SAR analysis suggested that the presence of fluorine, bromine, hydroxyl,

and/or carboxyl groups enhances the biological effects of these benzofuran derivatives.[8][9]

Table 2: Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran
Analogs

Compound Key Substituents IC50 PGE2 (μM) IC50 IL-6 (μM) IC50 CCL2 (μM) IC50 NO (μM)

Compound 2
Difluoro, Bromo,

Carboxyl
1.92 1.23 >10 2.4[8][9]

Compound 3 Difluoro, Bromo, Ester 1.48 9.04 1.5 5.2[8][9]

Compound 8 Monofluoro, Hydroxyl >50 4.8 19.3 >50[8][9]

digraph "Anti_inflammatory_Pathway" {

graph [splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=9];

LPS [label="LPS", fillcolor="#4285F4"];

Macrophage [label="Macrophage"];

NFkB [label="NF-κB Activation"];

COX2 [label="COX-2 Expression"];

NOS2 [label="NOS2 Expression"];

PGE2 [label="PGE2 Production"];

NO [label="NO Production"];

Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"];

Dihydrobenzofuran [label="2,3-Dihydrobenzofuran Analogs", shape=ellipse, fillcolor="#34A853"];

LPS -> Macrophage;

Macrophage -> NFkB;

NFkB -> COX2;

NFkB -> NOS2;

COX2 -> PGE2;

NOS2 -> NO;

PGE2 -> Inflammation;

NO -> Inflammation;

Dihydrobenzofuran -> COX2 [label="Inhibit"];
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Dihydrobenzofuran -> NOS2 [label="Inhibit"];

}

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of 2,3-dihydrobenzofuran analogs.

Diverse Biological Targets and Future Perspectives
The versatility of the 2,3-dihydrobenzofuran scaffold extends to a range of other biological targets. Analogs have been developed as:

PTP-MEG2 inhibitors: A series of novel dibenzofuran derivatives, which share a similar core structure, have been synthesized and identified

as potent and selective inhibitors of protein tyrosine phosphatase Meg2 (PTP-MEG2).[10]

SERCA2a activators: SAR-guided development has led to the discovery of dihydrobenzofuran analogs that can activate the

sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a potential therapeutic target for cardiovascular diseases.[11]

mPGES-1 inhibitors: 2,3-Dihydrobenzofurans have been proposed as privileged structures for designing inhibitors of microsomal

prostaglandin E2 synthase-1 (mPGES-1), another key enzyme in the inflammatory pathway.[12]

GPR119 agonists: Through medicinal chemistry design, dihydrobenzofuran derivatives have been evolved into potent agonists of G protein-

coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[13]

The continued exploration of the chemical space around the 2,3-dihydrobenzofuran-4-carboxylic acid scaffold and its analogs holds

significant promise for the discovery of novel therapeutics for a wide range of diseases. Future efforts will likely focus on optimizing the

potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical efficacy into clinical success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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